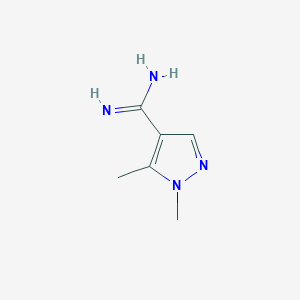
1,5-Dimethyl-1h-pyrazole-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-1H-pyrazole-4-carboximidamide is a nitrogen-containing heterocyclic compound. It is known for its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by its pyrazole ring structure, which is substituted with two methyl groups at positions 1 and 5, and a carboximidamide group at position 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrazole-4-carboximidamide can be synthesized through a straightforward one-step procedure. The synthesis involves the reaction of pyrazole with cyanamide in equimolar amounts, followed by crystallization from the reaction mixture . This method is simple and cost-effective, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the same reaction between pyrazole and cyanamide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The compound is then isolated through crystallization and purified for further use .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-1H-pyrazole-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the guanylation of amines.
Industry: The compound is used in the production of organic photovoltaic materials and photonic crystals.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide involves its interaction with various molecular targets. The compound can act as a guanylation agent, introducing guanidinium groups into target molecules. This process involves the formation of a cationic intermediate, which reacts with deprotonated amines to form the desired guanidinium derivatives . The specific pathways and molecular targets depend on the context of its application, such as in the synthesis of antiviral drugs or other biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
1,5-Dimethyl-1H-pyrazole-4-carboximidamide can be compared with other similar compounds, such as:
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboximidamide group, leading to different reactivity and applications.
3,5-Dimethyl-1H-pyrazole-1-carboximidamide: This isomer has the carboximidamide group at position 1 instead of position 4, resulting in different chemical properties and uses.
1,5-Dimethyl-1H-pyrazole-4-carboxaldehyde: This compound contains a carboxaldehyde group, which makes it suitable for different types of chemical reactions and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboximidamide group, which imparts distinct reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C6H10N4 |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
1,5-dimethylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C6H10N4/c1-4-5(6(7)8)3-9-10(4)2/h3H,1-2H3,(H3,7,8) |
InChI-Schlüssel |
OVLGLVUVFDFGIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


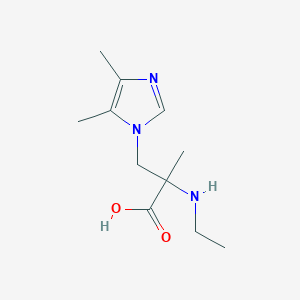

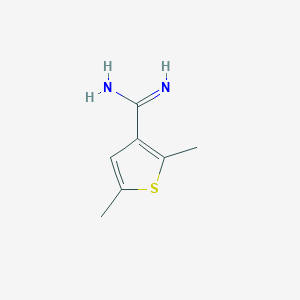
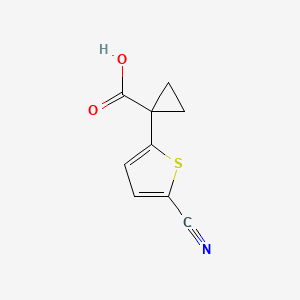
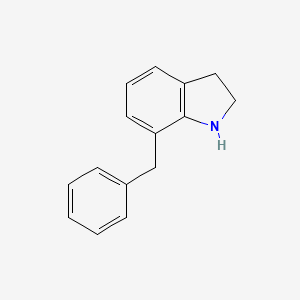
![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)

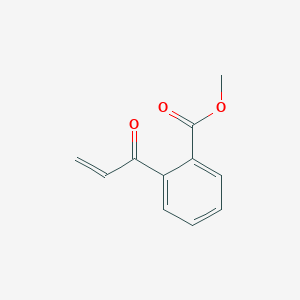

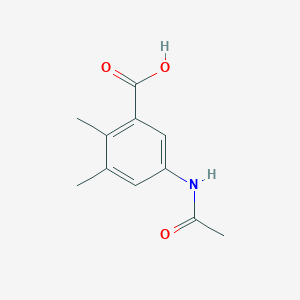
![Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13622738.png)

![2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B13622756.png)
